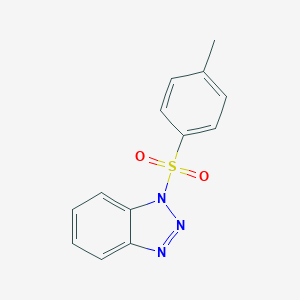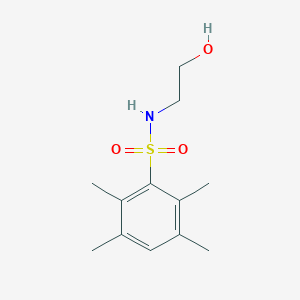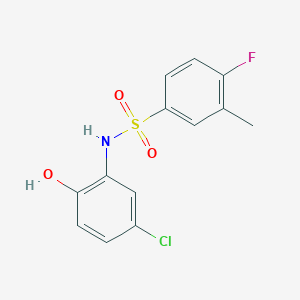
2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide, also known as DBNPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide is not well understood, but it is believed to act as a nucleophile in organic reactions. It has been suggested that the sulfonamide group of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide may act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. Additionally, the phenylethyl group of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide may act as a directing group, facilitating the formation of specific products in organic reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide. However, it has been shown to exhibit moderate toxicity in vitro and in vivo. In one study, 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide was found to inhibit the growth of human breast cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide has been shown to exhibit antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its high reactivity as a nucleophile. It is also readily available and relatively inexpensive. However, 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide is moderately toxic and may require special handling and disposal procedures. Additionally, the sulfonamide group of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide may limit its use in certain reactions, as it may act as a competing leaving group.
Future Directions
There are several potential future directions for research involving 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide. One area of interest is the development of new synthetic methods that utilize 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide as a reagent or catalyst. Additionally, the potential anticancer and antibacterial properties of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide could be further explored, potentially leading to the development of new drugs. Finally, the use of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide in the preparation of chiral compounds could be investigated, as the phenylethyl group may provide a useful chiral auxiliary.
Synthesis Methods
The synthesis of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-phenylethylamine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified by recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide has been widely used in scientific research due to its ability to act as a nucleophile in organic reactions. It is commonly used as a reagent in the synthesis of various compounds such as sulfonamides, amides, and imides. Additionally, 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide has been used as a catalyst in various reactions, including the synthesis of cyclic carbonates and the preparation of chiral compounds.
properties
Product Name |
2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C14H13Br2NO2S |
Molecular Weight |
419.1 g/mol |
IUPAC Name |
2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13Br2NO2S/c15-12-6-7-13(16)14(10-12)20(18,19)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 |
InChI Key |
YABSGILOJPWAAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272178.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272181.png)
![4-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-2,3-dihydro-1H-indol-1-yl]butanenitrile](/img/structure/B272182.png)
![4-{3-hydroxy-2-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B272183.png)
![2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol](/img/structure/B272185.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272190.png)
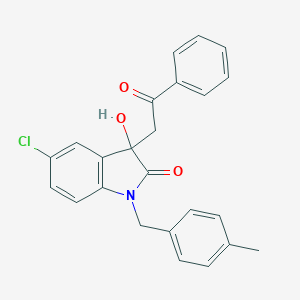
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-4-chloro-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272195.png)
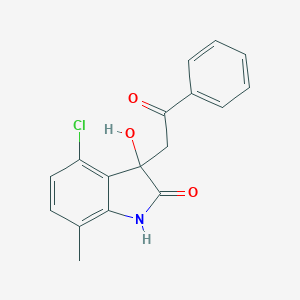
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B272198.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B272199.png)
